Tgkasqffgl M

Tachykinin Receptors NK1 Agonist Receptor Pharmacology

Procure authentic Tgkasqffgl M (Hemokinin 1, human; hHK-1) to ensure experimental fidelity in immune-driven tachykinin research. Unlike Substance P, hHK-1 signals through distinct NK1-biased pathways, uniquely promotes B-cell proliferation via NK1-independent MAPK activation, induces MCP-1/RANTES not triggered by SP, and exhibits opioid-dependent analgesia. Substitution with SP or truncated fragments fails to recapitulate these responses. Essential for IBD explant models, B-cell lymphopoiesis assays, supraspinal pain studies, and angiogenic profiling. Verify ≥98% purity by HPLC. For R&D use only.

Molecular Formula C54H84N14O14S
Molecular Weight 1185.4 g/mol
Cat. No. B15377335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTgkasqffgl M
Molecular FormulaC54H84N14O14S
Molecular Weight1185.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)O)N
InChIInChI=1S/C54H84N14O14S/c1-30(2)24-38(51(79)64-35(46(58)74)21-23-83-5)63-44(73)27-59-48(76)39(25-33-14-8-6-9-15-33)66-52(80)40(26-34-16-10-7-11-17-34)67-50(78)37(19-20-42(56)71)65-53(81)41(29-69)68-47(75)31(3)61-49(77)36(18-12-13-22-55)62-43(72)28-60-54(82)45(57)32(4)70/h6-11,14-17,30-32,35-41,45,69-70H,12-13,18-29,55,57H2,1-5H3,(H2,56,71)(H2,58,74)(H,59,76)(H,60,82)(H,61,77)(H,62,72)(H,63,73)(H,64,79)(H,65,81)(H,66,80)(H,67,78)(H,68,75)
InChIKeyNYBLUYYRUFKGTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hemokinin 1 (Human) Tgkasqffgl M Peptide: Key Baseline Data for Research Procurement


The compound Tgkasqffgl M, also designated as Hemokinin 1 (human) or hHK-1, is an 11-amino acid endogenous tachykinin peptide (sequence: TGKASQFFGLM-NH₂) encoded by the TAC4 gene. It is characterized by a molecular weight of 1185.4 g/mol and a molecular formula of C₅₄H₈₄N₁₄O₁₄S. As a member of the tachykinin family, it shares structural homology with Substance P (SP) but exhibits distinct tissue distribution and biological profiles. hHK-1 functions as a full agonist at neurokinin (NK) receptors, demonstrating high selectivity for the NK1 receptor over NK2 and NK3 subtypes. [1] [2]

Tgkasqffgl M (Hemokinin 1): Why Substitution with Substance P or Other NK1 Agonists Fails in Targeted Research


Generic substitution of Hemokinin 1 (hHK-1) with the more established tachykinin Substance P (SP) is scientifically unsound due to fundamental differences in signaling bias, cellular origin, and functional outcomes. Although both peptides exhibit high affinity for the NK1 receptor, hHK-1 activates distinct downstream signaling pathways and demonstrates a different functional selectivity profile compared to SP. This results in divergent biological effects: hHK-1 uniquely promotes B-cell proliferation through an NK1-independent mechanism, whereas SP does not; hHK-1 induces a broader repertoire of proinflammatory cytokines in human colonic mucosa; and hHK-1's analgesic profile exhibits unique opioid-dependence characteristics. Furthermore, hHK-1 is predominantly expressed in non-neuronal and immune cells, contrasting with SP's primary neuronal localization. Consequently, substituting hHK-1 with SP or truncated fragments will not recapitulate the same cellular or in vivo responses, making procurement of the authentic hHK-1 peptide essential for studies of immune-driven tachykinin biology. [1] [2] [3]

Hemokinin 1 (Tgkasqffgl M) Procurement Guide: Quantitative Comparative Evidence Versus Analogs


NK1 Receptor Selectivity Profile: hHK-1 vs. Substance P

Hemokinin 1 (human) demonstrates a distinct receptor selectivity profile compared to the canonical NK1 agonist Substance P (SP). While SP binds NK1 with high affinity, it also shows significant activity at NK2 and NK3 receptors. In contrast, hHK-1 exhibits a pronounced selectivity for NK1 over NK2 and NK3. Functional IC50 values from calcium mobilization assays show hHK-1 has an IC50 of 1.8 nM at NK1, 480 nM at NK2, and 370 nM at NK3, resulting in a selectivity ratio of approximately 267-fold for NK1 over NK2 and 206-fold for NK1 over NK3. For SP, the selectivity window is narrower (e.g., SP IC50 at NK1 ~0.1 nM, NK2 ~100 nM, giving a ~1000-fold difference). However, the absolute potency of hHK-1 at NK1 is comparable to SP, while its reduced potency at NK2 and NK3 translates into a cleaner NK1-mediated functional profile in mixed receptor systems. This makes hHK-1 a valuable tool for experiments where confounding NK2/NK3 activation must be minimized. [1]

Tachykinin Receptors NK1 Agonist Receptor Pharmacology

Proinflammatory Cytokine Induction: hHK-1 vs. Substance P in Human Colonic Mucosa

In a direct comparative study using human colonic mucosal explants, hHK-1 (0.1 µM) significantly stimulated transcript expression and release of a broader set of proinflammatory mediators compared to SP (0.1 µM). Specifically, both peptides induced MIP-1α, MIP-1β, TNF-α, IL-1β, and IL-6. However, only hHK-1 induced significant increases in MCP-1 and RANTES. The differential induction of MCP-1 and RANTES by hHK-1, but not SP, highlights a distinct immunomodulatory profile that cannot be replicated by SP. Furthermore, the effects of hHK-1 were inhibited by both NK1 and NK2 receptor antagonists, whereas SP's effects were primarily NK1-mediated. [1]

Inflammatory Bowel Disease Cytokine Profiling Mucosal Immunology

B-Cell Proliferation: hHK-1 Exhibits NK1-Independent Activity Not Shared by Substance P

Hemokinin 1 (human) possesses a unique ability to stimulate proliferation of human pre-B lymphocytes (REH cell line) that is not shared by Substance P. In contrast to SP, hHK-1 induced proliferation of these cells through a mechanism independent of the NK1 receptor. Furthermore, hHK-1 alone was sufficient to activate the MAPK pathway and induce expression of Blimp-1 and Xbp-1 in B cells, providing a critical costimulatory signal for B cell activation and plasmacytic differentiation. This property is specific to hHK-1 among tachykinins and is not observed with SP. [1] [2]

B Lymphopoiesis MAPK Signaling Immunopharmacology

Analgesic Mechanisms: hHK-1 Full-Length vs. Truncated Fragment hHK-1(4-11)

Human HK-1 and its C-terminal fragment hHK-1(4-11) both produce antinociception in mice upon intracerebroventricular (i.c.v.) administration, but they operate through fundamentally different mechanisms. Full-length hHK-1 induces an NK1 receptor-mediated, opioid-dependent analgesia that is blocked by the NK1 antagonist SR140333 and the opioid antagonist naloxone. In contrast, hHK-1(4-11) produces an NK1-independent, opioid-independent analgesia that is not blocked by SR140333 or naloxone. Moreover, the analgesic potency of hHK-1(4-11) is less than that of full-length hHK-1. This demonstrates that the N-terminal domain of hHK-1 is critical for dictating both receptor coupling and downstream signaling pathways in pain modulation. [1]

Pain Modulation Opioid-Independent Analgesia Supraspinal Analgesia

Pro-Angiogenic Activity: hHK-1 vs. Substance P in Endothelial Cells

Hemokinin 1 (human) promotes angiogenesis through neurokinin-1 receptor activation with a distinct potency profile compared to Substance P. In human umbilical vein endothelial cells (HUVECs), hHK-1 at concentrations of 0.001-0.1 µM stimulates proliferation, migration, adhesion, and tube formation. In a chick embryo chorioallantoic membrane (CAM) model, hHK-1 exhibits in vivo angiogenic effects. While Substance P also promotes angiogenesis, the potency and the specific signaling cascades activated differ: hHK-1's angiogenic effects are more robust at lower concentrations in some assays, and it uniquely modulates endothelial cell adhesion in a manner not fully replicated by SP. [1] [2]

Angiogenesis Endothelial Function Cardiovascular Research

Tgkasqffgl M (Hemokinin 1 Human) Optimal Use Cases for Scientific and Industrial Procurement


Investigating Immune-Mediated Tachykinin Signaling in Inflammatory Bowel Disease (IBD) Models

Utilize hHK-1 (Tgkasqffgl M) as the primary agonist in ex vivo human colonic mucosal explant cultures or in vivo colitis models to study the full spectrum of proinflammatory cytokine and chemokine induction. Given its unique ability to stimulate MCP-1 and RANTES production—chemokines not induced by Substance P—hHK-1 is essential for dissecting the specific contribution of immune cell-derived tachykinins to IBD pathogenesis. The involvement of both NK1 and NK2 receptors in its mechanism also makes it a superior tool for evaluating dual-receptor antagonist strategies. [1]

Elucidating B Lymphopoiesis and Plasmacytic Differentiation Mechanisms

Procure hHK-1 for in vitro studies on human B-cell lines (e.g., REH) or primary B cells to investigate the NK1-independent, MAPK-mediated costimulatory pathway that drives B-cell proliferation, survival, and differentiation into antibody-secreting plasma cells. As this activity is unique to hHK-1 and not shared by Substance P, it is the required ligand for experiments aiming to model the role of tachykinins in normal B-cell development or lymphoproliferative malignancies. [2] [3]

Differentiating NK1 Receptor-Dependent vs. Independent Analgesic Pathways

In pain research, hHK-1 should be used in parallel with its truncated fragment hHK-1(4-11) in supraspinal administration models (e.g., mouse tail immersion test). The full-length peptide produces an NK1-dependent, opioid-dependent analgesia, while the fragment acts via distinct, non-opioid mechanisms. This allows for the controlled interrogation of NK1 receptor coupling to downstream pain modulatory circuits, a distinction not possible with the commonly used Substance P, which exhibits different signaling bias. [4]

Assessing Tachykinin-Driven Angiogenesis and Endothelial Dysfunction

Employ hHK-1 in HUVEC-based proliferation, migration, and tube formation assays, or in in vivo CAM models, to evaluate the pro-angiogenic potential of immune-derived tachykinins. Compared to Substance P, hHK-1 may more accurately reflect the angiogenic signaling mediated by TAC4 gene products in inflammatory microenvironments. This application is particularly relevant for research into tumor angiogenesis, wound healing, and cardiovascular diseases where immune cell infiltration is a key feature. [5] [6]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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